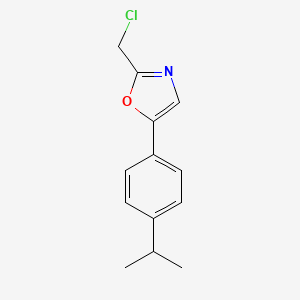
Ir(p-F-ppy)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ir(p-F-ppy)3 typically involves cyclometalation reactions. One common method is the reaction between iridium trichloride and 5-fluoro-2-phenylpyridine. The reaction proceeds as follows: [ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir(C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ] This reaction is typically carried out under reflux conditions in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Ir(p-F-ppy)3 is known to undergo various types of reactions, including:
Photocatalysis: It facilitates the decarboxylative arylation of α-amino acids using visible light.
Oxidation and Reduction: The compound can participate in redox reactions, often involving the transfer of electrons.
Substitution: Ligand exchange reactions can occur, where the pyridinylphenyl ligands are substituted with other ligands under specific conditions.
Common reagents used in these reactions include iridium trichloride, 5-fluoro-2-phenylpyridine, and various solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ir(p-F-ppy)3 has a wide range of scientific research applications:
Biology: The compound’s photochemical properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用机制
The mechanism by which Ir(p-F-ppy)3 exerts its effects primarily involves its ability to act as a photocatalyst. Upon exposure to visible light, the compound undergoes intersystem crossing to an excited triplet state. This excited state can then participate in various photochemical reactions, such as the decarboxylative arylation of α-amino acids . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Ir(p-F-ppy)3 can be compared with other similar compounds, such as:
Tris(2-phenylpyridine)iridium (Ir(ppy)3): Known for its use in OLEDs and photoredox catalysis.
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium (III): Another variant used in photochemical applications.
Ir(dFppy)3: Similar in structure and used for similar photocatalytic applications.
This compound is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity.
属性
分子式 |
C33H21F3IrN3 |
|---|---|
分子量 |
708.8 g/mol |
IUPAC 名称 |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 |
InChI 键 |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


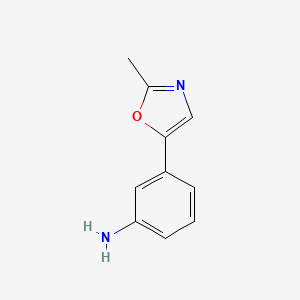
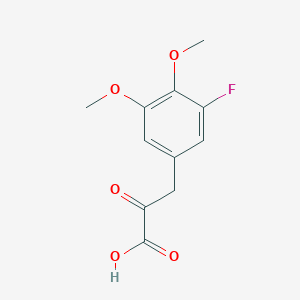
![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
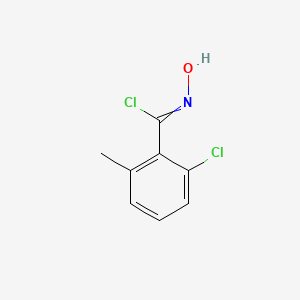
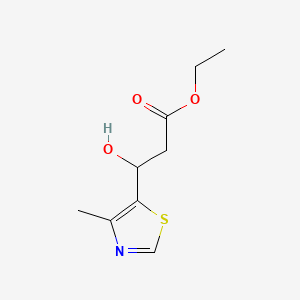
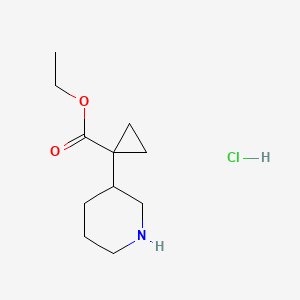
![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
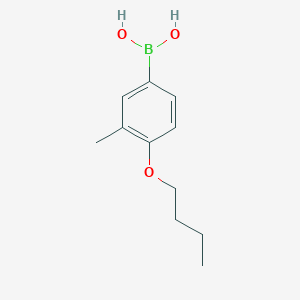
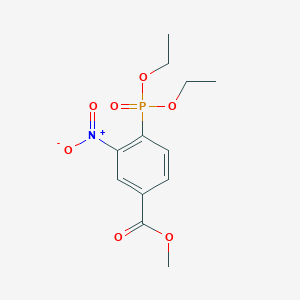
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
